2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide
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Overview
Description
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a chloro group, an ethoxyphenoxy moiety, and a nitrobenzamide core, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-(4-ethoxyphenoxy)ethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The ethoxy group can be replaced with other alkoxy groups or functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethoxyphenoxy groups contribute to the compound’s overall reactivity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzamide
- 2-chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-nitrobenzamide
- 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide
Uniqueness
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-2-24-13-4-6-14(7-5-13)25-10-9-19-17(21)15-8-3-12(20(22)23)11-16(15)18/h3-8,11H,2,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFKMFICVBGYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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